2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Overview
Description
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is a brominated aromatic ketone, characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone typically involves the bromination of 4-methoxy-3-nitroacetophenone. One common method includes the reaction of 4-methoxy-3-nitroacetophenone with bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Chemical Reactions Analysis
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways .
Comparison with Similar Compounds
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-(4-nitrophenyl)ethanone: Lacks the methoxy group, which can affect its reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)ethanone:
2-Bromo-1-(3-methoxy-4-nitrophenyl)ethanone: Similar structure but with different positioning of the methoxy and nitro groups, affecting its properties
These comparisons highlight the unique features of this compound, such as its specific functional groups and their positions on the phenyl ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDMBUSCIDXCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428559 | |
Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65447-49-6 | |
Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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